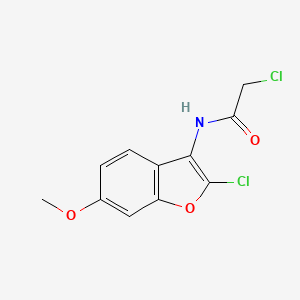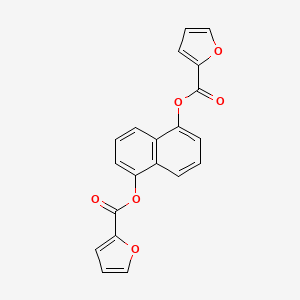![molecular formula C16H14BrN3O2S B10875956 (2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy-substituted phenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-2-pyridine.
Acryloylation: The 5-bromo-2-pyridine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acryloyl derivative.
Thiourea Formation: The final step involves the reaction of the acryloyl derivative with 4-methoxyphenyl isothiocyanate under mild conditions to yield N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acryloyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving thiourea derivatives.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is not fully elucidated, but it is believed to interact with molecular targets such as enzymes or receptors through its thiourea and acryloyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-Bromo-2-pyridyl)-N’-[3-(4-methylphenyl)acryloyl]thiourea: Substitutes the methoxy group with a methyl group, potentially altering its electronic properties.
Uniqueness: N-(5-Bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is unique due to the combination of the brominated pyridine ring and the methoxy-substituted phenyl group, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H14BrN3O2S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14BrN3O2S/c1-22-13-6-2-11(3-7-13)4-9-15(21)20-16(23)19-14-8-5-12(17)10-18-14/h2-10H,1H3,(H2,18,19,20,21,23)/b9-4+ |
InChI Key |
PKUWRTMEYAQMJK-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methoxyphenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10875879.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10875881.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(3-hydroxypropyl)benzamide](/img/structure/B10875882.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875889.png)

![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10875902.png)
![ethyl 5-(N,N-dimethyl-beta-alanyl)-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10875908.png)
![5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide](/img/structure/B10875909.png)
![Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B10875913.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide](/img/structure/B10875915.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10875918.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875923.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)

